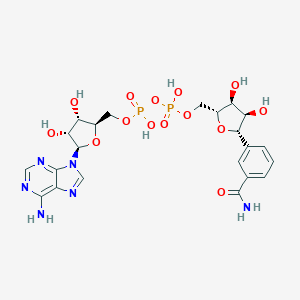

Benzamide adenine nucleotide

Description

Contextualization as a Synthetic Nucleotide Analog in Research

Benzamide (B126) Adenine (B156593) Nucleotide (BAD) is a synthetic analog of naturally occurring nucleotides, most notably nicotinamide (B372718) adenine dinucleotide (NAD+) and adenosine (B11128) triphosphate (ATP). ontosight.aisigmaaldrich.comcymitquimica.com Its design incorporates a benzamide moiety in place of the nicotinamide group found in NAD+. nih.gov This structural modification is key to its utility as a research tool.

In biochemical and molecular biology research, BAD serves as a probe to investigate a variety of cellular functions. It is particularly useful for studying enzyme kinetics and the interactions between proteins and nucleic acids. cymitquimica.comsmolecule.com Furthermore, its stability and ability to mimic natural nucleotides allow for its use in identifying and characterizing the NAD interactome, the network of proteins that bind to NAD+. researchgate.netnih.gov Researchers have developed clickable, photoaffinity labeling (PAL) probes based on BAD to covalently link to and identify NAD+-binding proteins within the complex cellular environment. researchgate.netnih.gov

Fundamental Deviations and Functional Mimicry of Natural Nucleotides

The primary deviation of Benzamide Adenine Nucleotide from its natural counterpart, NAD+, lies in the replacement of the nitrogen atom in the nicotinamide ring with a carbon atom, forming a benzamide group. nih.gov This seemingly subtle change has profound functional consequences. While BAD can bind to the NAD+ binding sites of various enzymes, its benzamide ring is a poor leaving group, rendering the molecule resistant to the enzymatic hydrolysis that NAD+ typically undergoes. sigmaaldrich.comnih.govbiolog.de This non-hydrolyzable nature makes BAD a potent inhibitor of NAD+-dependent enzymes.

BAD effectively mimics the structure of NAD+, allowing it to compete with the natural substrate for binding to the active sites of enzymes. sigmaaldrich.com This competitive inhibition has been observed for several key enzymes. For instance, BAD is a potent inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.govmedchemexpress.comingentaconnect.com It also acts as a non-hydrolyzable substrate/inhibitor for NADases and poly(ADP-ribose) polymerase (PARP) enzymes. sigmaaldrich.combiolog.de The benzamide portion of the molecule appears to be the primary contributor to its binding affinity for enzymes like PARP-1. nih.gov In some contexts, BAD can also mimic ATP, particularly in studies involving ATP-binding proteins and enzymes. cymitquimica.com

The inhibitory activity of this compound against various enzymes is a testament to its functional mimicry. The table below summarizes key inhibitory data from research findings.

| Enzyme Target | Inhibition Constant (IC50 / Ki) | Enzyme Type | Reference |

| Inosine Monophosphate Dehydrogenase (IMPDH) Type I | IC50 = 0.78 µM | Dehydrogenase | nih.gov |

| Inosine Monophosphate Dehydrogenase (IMPDH) Type II | IC50 = 0.88 µM | Dehydrogenase | nih.gov |

| Human NAD Kinase | Ki = 90 µM | Kinase | sigmaaldrich.commedchemexpress.com |

| Inosine 5'-monophosphate dehydrogenase (IMPDH) | Ki = 0.118 µM | Dehydrogenase | ingentaconnect.com |

Historical Trajectory of this compound in Molecular Biology

The development of this compound as a research tool has a notable history. Initially, benzamide itself was recognized as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. ingentaconnect.comtandfonline.com However, the neurotoxicity of benzamide in animal studies prompted the synthesis of its riboside derivative, benzamide riboside (BR), in an effort to create a less toxic compound. ingentaconnect.com

Subsequent research into the mechanism of action of BR revealed that it is metabolized within cells to its 5'-monophosphate and then further to its NAD analog, this compound (BAD). ingentaconnect.com This intracellularly formed BAD was identified as the active metabolite responsible for the potent inhibition of IMPDH. ingentaconnect.comtandfonline.com In fact, studies showed that cells produced 2-3 times more BAD from BR than the active metabolites derived from similar compounds like tiazofurin (B1684497) and selenazofurin. ingentaconnect.com

More recently, the non-hydrolyzable nature of BAD has been exploited to gain deeper insights into the allosteric regulation of PARP-1. nih.govrcsb.org By using BAD as a stable analog of NAD+, researchers were able to capture the enzyme in a state that revealed how the binding of the NAD+ analog to the catalytic domain influences the dynamics of distant DNA-binding surfaces, providing direct evidence of reverse allostery. nih.govrcsb.org This work has significant implications for the development of PARP inhibitors used in cancer therapy. pnas.org The journey of BAD from a derivative of a toxic compound to a sophisticated molecular probe highlights the often-serendipitous path of scientific discovery.

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylphenyl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O14P2/c23-19-13-21(26-7-25-19)28(8-27-13)22-17(32)15(30)12(41-22)6-39-44(36,37)42-43(34,35)38-5-11-14(29)16(31)18(40-11)9-2-1-3-10(4-9)20(24)33/h1-4,7-8,11-12,14-18,22,29-32H,5-6H2,(H2,24,33)(H,34,35)(H,36,37)(H2,23,25,26)/t11-,12-,14-,15-,16-,17-,18+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKKJJHKTPALEK-RACQCECLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166119 | |

| Record name | Benzamide adenine nucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156724-91-3 | |

| Record name | Benzamide adenine nucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156724913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide adenine nucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Analog Development

Chemical Synthesis Pathways of Benzamide (B126) Adenine (B156593) Dinucleotide

The de novo chemical synthesis of BAnD provides a foundational approach for producing this complex molecule, allowing for precise control over its structure.

The chemical synthesis of benzamide adenine dinucleotide (BAnD) typically begins with a protected benzamide riboside precursor. One established route involves the phosphorylation of 3-(2,3-O-isopropylidene-β-D-ribofuranosyl)benzamide. acs.orgnih.gov Initial attempts at phosphorylation using phosphorus oxychloride (POCl₃) in triethyl phosphate (B84403) ((EtO)₃PO) resulted in a low yield of the desired monophosphate (around 5%), with the primary product being the 5'-chloro-5'-deoxybenzamide riboside (approximately 85%). acs.orgnih.gov

To improve the efficiency of the monophosphate formation, a phosphitylation procedure has been employed. This method involves reacting the protected benzamide riboside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, followed by treatment with 2-cyanoethanol/tetrazole and subsequent oxidation with tert-butyl peroxide. acs.org This process, however, can yield a mixture of the desired 5'-O-bis(2-cyanoethyl) phosphate and the 5'-chloro derivative. acs.org

Once the benzamide mononucleotide is successfully synthesized and protected, the crucial step is the coupling with a protected adenosine (B11128) monophosphate (AMP) derivative to form the dinucleotide bridge. A common method is the imidazolide (B1226674) coupling reaction. The benzamide mononucleotide is converted into its corresponding imidazolide derivative, which then reacts with the 2',3'-O-isopropylidene-protected AMP. acs.orgnih.gov This coupling reaction is highly efficient, affording the protected BAnD in yields as high as 94%. acs.orgnih.gov The final step in the synthesis is the removal of the protecting groups (e.g., the isopropylidene acetals) using an acidic treatment, typically with Dowex 50/H⁺ resin in water, to yield the final BAnD product with high purity. acs.orgnih.gov

Table 1: Key Reagents in the Chemical Synthesis of Benzamide Adenine Dinucleotide

| Reagent | Role in Synthesis | Reference |

| 3-(2,3-O-isopropylidene-β-D-ribofuranosyl)benzamide | Starting Material (Protected Benzamide Riboside) | acs.orgnih.gov |

| Phosphorus oxychloride (POCl₃) | Phosphorylating Agent (low efficiency) | acs.orgnih.gov |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating Agent (improved efficiency) | acs.org |

| Adenosine Monophosphate (AMP) | Adenine Nucleotide Source | acs.orgnih.gov |

| Dicyclohexylcarbodiimide (DCC) | Dehydrating agent for coupling reactions | nih.gov |

| Dowex 50/H⁺ | Acidic resin for deprotection | acs.orgnih.govnih.gov |

Achieving high purity is essential for the biological and biochemical applications of BAnD. Purification strategies are implemented at various stages of the synthesis. Following the phosphitylation reaction, the product mixture can be partitioned between chloroform (B151607) and water to separate the desired phosphate derivatives from unreacted starting materials and byproducts. acs.orgnih.gov The aqueous layer containing the 2',3'-O-isopropylidenebenzamide mononucleotide can then be isolated. nih.gov

After the coupling reaction to form the dinucleotide, purification is critical to remove unreacted mononucleotides and symmetrically coupled byproducts, such as P¹,P²-bis(adenosin-5'-yl)pyrophosphate and P¹,P²-bis(benzamide ribosid-5'-yl)pyrophosphate. acs.org The final deprotection step using Dowex 50/H⁺ resin not only removes the acid-labile protecting groups but also aids in the purification of the final product. acs.orgnih.govnih.gov High-performance liquid chromatography (HPLC) is often the ultimate step to ensure the high purity of the final BAnD product, allowing for the separation of any remaining impurities. acs.org

Enzymatic Derivatization and Biocatalytic Production of Benzamide Adenine Nucleotide and Related Metabolites

In living cells, BAnD is produced from its precursor, benzamide riboside, through enzymatic processes. acs.org This biological pathway can be harnessed for the biocatalytic production of BAnD and related NAD⁺ metabolites. Studies have shown that leukemia K562 cells can anabolize benzamide riboside into BAnD in significantly higher quantities than the conversion of tiazofurin (B1684497) to its corresponding NAD⁺ analog, tiazofurin adenine dinucleotide (TAD). acs.org

The enzymes involved in this intracellular conversion include kinases, which phosphorylate the benzamide riboside to its mononucleotide form, and NAD-pyrophosphorylase (NMNAT), which then couples the benzamide mononucleotide with ATP to form BAnD. acs.orgresearchgate.net This enzymatic pathway offers a highly specific and efficient route to BAnD.

Furthermore, the principles of biocatalysis are being explored for the production of various NAD⁺-related compounds. Whole-cell biocatalyst systems, often using engineered microorganisms like Bacillus subtilis or E. coli, have been developed for the production of chemicals that require NAD⁺-dependent enzymes. plos.orgnih.govplos.org These systems frequently co-express the desired dehydrogenase with an NAD⁺ regeneration enzyme, such as NADH oxidase, to ensure a continuous supply of the oxidized cofactor. plos.orgnih.govplos.org While not directly producing BAnD, these systems demonstrate the power of biocatalytic approaches for manipulating NAD⁺ metabolism and producing related molecules. plos.orgrsc.org Chemoenzymatic strategies, which combine chemical synthesis steps with enzymatic reactions, offer a powerful hybrid approach. For instance, chemically synthesized nicotinamide (B372718) riboside (NR) analogs can be converted into their corresponding NAD⁺ analogs using recombinant human enzymes like nicotinamide riboside kinase (NRK1) and nicotinamide mononucleotide adenylyltransferase (NMNAT1). researchgate.netrsc.org This method could be adapted for the efficient production of BAnD from chemically synthesized benzamide riboside.

Design and Synthesis of Advanced this compound Analogs

To probe the function of NAD⁺-dependent enzymes and overcome limitations of the natural molecule, advanced BAnD analogs have been designed and synthesized. These include non-hydrolyzable versions and derivatives equipped with tags for biochemical studies.

A significant limitation of BAnD and NAD⁺ in enzymatic studies is their susceptibility to hydrolysis by phosphodiesterases and NADases. acs.orgbiolog.de To address this, non-hydrolyzable analogs have been created where the pyrophosphate oxygen bridge is replaced with a more stable linkage. acs.org A common strategy is to substitute the oxygen atom with a methylene (B1212753) (-CH₂-) or a difluoromethylene (-CF₂-) group, creating phosphonate (B1237965) analogs. nih.govacs.org

The synthesis of these methylene-bridged BAnD analogs involves coupling a methylenebis(phosphonate) derivative of the adenine nucleoside with the benzamide riboside. nih.gov For example, a fluorine-substituted methylenebis(phosphonate) analog of BAnD has been synthesized. nih.gov These non-hydrolyzable analogs, such as β-CH₂-BAnD, have proven to be valuable tools for structural and functional studies of enzymes like PARP-1, as they can bind to the active site without being turned over, effectively acting as potent inhibitors. acs.orgresearchgate.net

Table 2: Examples of Non-Hydrolyzable Benzamide Adenine Dinucleotide Analogs

| Analog | Modification | Purpose | Reference |

| β-CH₂-BAnD | Pyrophosphate oxygen replaced by -CH₂- | Increased hydrolytic stability; enzyme inhibition studies | acs.org |

| Methylenebis(phosphonate) BAnD analog | Pyrophosphate replaced by methylenebis(phosphonate) | Resistance to hydrolysis by phosphodiesterases | nih.gov |

| Fluorine-substituted Methylenebis(phosphonate) BAnD | Fluorine substitution on the adenine nucleoside and methylenebis(phosphonate) linkage | Probing enzyme-substrate interactions and improving stability | nih.gov |

To identify and study the interactions of BAnD with proteins on a global scale (proteomics), "clickable" probes have been developed. mdpi.commdpi.com "Click chemistry" refers to bio-orthogonal reactions that allow for the specific and efficient attachment of reporter tags, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. mdpi.commdpi.com

For BAnD, clickable probes have been synthesized by introducing a small, reactive handle, typically an alkyne group, onto the BAnD scaffold. mdpi.com To ensure the probe remains stable against enzymatic cleavage, the benzamide moiety is retained. mdpi.commdpi.com The modification is often made at positions on the adenine ring that are solvent-exposed and less likely to interfere with protein binding, such as the N-6 or C-2 positions. mdpi.com For example, a BAnD analog named 6-ad-BAnD was developed with reactive groups for both photo-crosslinking and click reactions, enabling the covalent labeling and subsequent identification of BAnD-binding proteins from cell lysates. mdpi.comencyclopedia.pub These chemical proteomics tools are invaluable for discovering novel protein targets and understanding the broader biological roles of BAnD. mdpi.commdpi.comresearchgate.net Fluorescent derivatives can also be created by incorporating a fluorophore into the structure of the NAD⁺ analog, providing a direct means to visualize its localization and interaction with enzymes. nih.govresearchgate.net

Exploration of Isosteric and Adenine-Modified Analogs for Mechanistic Studies

The development of analogs of benzamide adenine dinucleotide (BAD) is a critical area of research for elucidating the mechanisms of action of the enzymes it inhibits, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH) and poly(ADP-ribose) polymerase (PARP-1). nih.govsigmaaldrich.combenthamdirect.com By systematically altering specific parts of the BAD molecule, researchers can probe the structural and electronic requirements for enzyme binding and inhibition.

Isosteric replacement is a key strategy in which an atom or group of atoms is replaced by another with similar size, shape, and electronic configuration. A prominent example is the synthesis of nonhydrolyzable analogs of BAD where the oxygen atom in the pyrophosphate bridge is replaced with a methylene (CH₂) or difluoromethylene (CF₂) group. acs.orgacs.org These methylenebis(phosphonate) analogs are resistant to enzymatic cleavage by phosphodiesterases, making them stable tools for kinetic and structural studies. acs.orgacs.org For instance, a methylenebis(phosphonate) analogue of BAD was synthesized to serve as a potent, hydrolysis-resistant inhibitor of IMPDH, allowing for more stable investigation of the enzyme's mechanism. acs.org

Modifications to the adenine portion of the molecule are also employed to understand binding requirements. An analog of BAD featuring a fluorine atom at the C2' position of the adenine nucleoside (in the arabino configuration) was synthesized to study its effects on K562 cell differentiation and IMPDH inhibition. acs.org Such modifications help to map the steric and electronic tolerances of the enzyme's adenosine-binding subsite. acs.org In a broader context, structure-based design has led to the synthesis of analogs where the entire adenine moiety is replaced, or where the benzamide group itself substitutes for a different chemical entity in a dinucleotide structure, to create novel inhibitors targeting enzymes like NAD+ kinase in pathogens such as Pseudomonas aeruginosa. nih.gov These synthetic strategies are invaluable for understanding the specific molecular interactions that govern the inhibitory activity of BAD and for developing new therapeutic agents. nih.govnih.gov

| Analog Name | Modification | Purpose of Synthesis | Reference |

|---|---|---|---|

| β-Methylene-BAD | Isosteric replacement of the pyrophosphate bridge oxygen with a methylene (CH₂) group. | To create a nonhydrolyzable analog for stable inhibition studies of IMPDH. | acs.org |

| 2'-Fluoro-ara-BAD Methylenebis(phosphonate) | Fluorine substitution at the C2' of the adenine nucleoside and a methylenebis(phosphonate) backbone. | To study the effects of adenine modification on IMPDH inhibition and induction of cell differentiation. | acs.org |

| Benzamide Adenine Dinucleoside Analogue | A di-nucleoside structure where a benzamide moiety replaces an adenine in an inhibitor of NAD+ kinase. | Structure-based design to create a selective inhibitor for bacterial NAD+ kinase. | nih.gov |

Analytical Characterization Techniques in Synthetic Research

The confirmation of the chemical structure and the assessment of the purity of newly synthesized benzamide adenine dinucleotide (BAD) and its analogs are paramount. To achieve this, researchers rely on a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of synthesized compounds, confirming that the target molecule has been successfully created.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of BAD and its derivatives. benthamdirect.com Proton NMR (¹H NMR) is used to confirm the presence and connectivity of protons in the molecule. For example, analysis of BAD yields characteristic peaks corresponding to the non-exchangeable protons on the adenine base. nih.gov Furthermore, ³¹P NMR is particularly useful for analyzing analogs modified at the phosphate backbone, such as methylenebis(phosphonate) derivatives, by showing distinct signals for the phosphorus atoms in the modified pyrophosphate bridge. acs.org

Mass Spectrometry (MS) is employed to determine the precise molecular weight of the synthesized compounds, providing definitive confirmation of their identity. benthamdirect.comnih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for both identifying and quantifying BAD, even in complex biological mixtures. nih.govcam.ac.uk The measured molecular weight is compared against the calculated theoretical weight to validate the elemental composition of the product. sigmaaldrich.com

| Technique | Observation | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₂₈N₆O₁₄P₂ (free acid) | biolog.de |

| Molecular Weight | 662.4 g/mol (free acid) | biolog.de |

| Mass Spectrometry | Used to confirm the identity of BAD synthesized enzymatically and recovered from cell extracts. | benthamdirect.comnih.gov |

| ¹H NMR | Confirms the structure, with specific peaks observed for adenine base protons. | nih.gov |

| UV Absorption Maximum (λmax) | 259 nm | biolog.de |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method used to assess the purity of synthesized BAD. nih.gov Commercial suppliers of BAD typically report a purity of ≥95% as determined by HPLC with UV detection at the compound's absorbance maximum of 259 nm. sigmaaldrich.combiolog.de HPLC is also a crucial tool in metabolic studies, used to detect and quantify the formation of BAD from its precursor, benzamide riboside, in cell extracts. nih.gov The development of specialized ion-pair HPLC methods allows for the effective quantification of a wide range of nucleotides and their analogs, including BAD. cam.ac.uk Strong-anion-exchange HPLC is another powerful variant used for the purification of NAD+ analogs. nih.gov

| Technique | Application | Typical Finding | Reference |

|---|---|---|---|

| HPLC | Purity assessment of final product. | Purity typically reported as ≥95%. | sigmaaldrich.combiolog.de |

| HPLC | Monitoring metabolic production. | Detection of a new peak corresponding to BAD in cell extracts after incubation with its precursor. | nih.gov |

| LC-MS/MS | Simultaneous identification and quantification. | Highly sensitive method for analyzing NAD+ metabolites, including related analogs. | cam.ac.uk |

Molecular Interactions and Enzymatic Inhibition Profiling

Poly(ADP-ribose) Polymerase (PARP) Family Interactions

Benzamide (B126) adenine (B156593) dinucleotide (BAD) is a non-hydrolyzable analog of nicotinamide (B372718) adenine dinucleotide (NAD+), the natural substrate for PARP enzymes. nih.govosti.govdntb.gov.ua This structural similarity allows BAD to act as a potent inhibitor of PARP activity, particularly PARP-1, by directly competing with NAD+ for binding to the enzyme's catalytic domain. frontiersin.org

Benzamide adenine dinucleotide functions as a substrate-blocking inhibitor of PARP-1. nih.gov It occupies the NAD+ binding site within the catalytic domain of the enzyme. researchgate.netoup.com The benzamide portion of the BAD molecule provides the majority of the binding affinity, while the ADP-ribose moiety plays a minor role. nih.gov In BAD, a carbon atom replaces the nitrogen in the nicotinamide ring of NAD+, creating a benzamide moiety that is a poor leaving group, thus rendering the molecule non-hydrolyzable. nih.gov This prevents the catalytic cleavage of the molecule and the subsequent transfer of ADP-ribose to target proteins, effectively halting the PARylation process. nih.govosti.gov Crystal structures of the PARP-1 catalytic domain in complex with BAD confirm that it binds directly to the active site, physically obstructing access for the natural substrate, NAD+. nih.govoup.com

The binding of Benzamide adenine dinucleotide to the catalytic site of PARP-1 induces significant conformational changes that extend to distant domains of the enzyme through a process known as reverse allostery. nih.govosti.govrcsb.org This allosteric communication network connects the catalytic domain with the DNA-binding domains. nih.gov Following the detection of DNA damage, the binding of BAD to the catalytic center leads to changes in the dynamics of the DNA-binding surfaces, resulting in an enhanced affinity of PARP-1 for DNA breaks. nih.govosti.govrcsb.org This mechanism serves to activate and then stabilize PARP-1 on the damaged DNA, influencing its persistence at these sites. nih.govdntb.gov.ua This allosteric retention of PARP-1 on DNA is a key aspect of its inhibitory mechanism, distinguishing it from simple catalytic inhibition. pnas.orgnih.gov

While much research has focused on PARP-1, evidence suggests that inhibitors can display differential effects across the PARP family. For instance, while BAD allosterically retains PARP-1 on DNA, some clinical PARP inhibitors have been shown to allosterically retain PARP-2 but not PARP-1. researchgate.netoup.com The basis for such selectivity lies in structural differences between the isoforms, particularly within the NAD+ binding pocket. acs.org

The catalytic domains of PARP-1 and PARP-2, while highly homologous, feature differences in amino acid residues that can lead to distinct interactions with inhibitors. acs.org For example, docking analyses have suggested that specific residues in PARP-2 can form additional hydrogen bonds with certain inhibitors that are not possible with PARP-1, contributing to differential binding affinity. acs.org PARP-2 and PARP-3 are also selectively activated by 5' phosphorylated DNA breaks through an allosteric mechanism that is shared with PARP-1. dntb.gov.ua However, detailed comparative inhibition profiles of Benzamide adenine dinucleotide across a wider range of PARP isoforms like PARP-3 and PARP-4 are not as extensively documented in the reviewed literature.

Table 1: PARP-1 Inhibition by Benzamide Adenine Dinucleotide (BAD)

| Parameter | Observation | Source |

| Mechanism | Substrate-Blocking, Competitive with NAD+ | nih.govfrontiersin.org |

| Binding Site | Catalytic Domain (NAD+ binding site) | researchgate.netoup.com |

| Key Moiety | Benzamide provides majority of binding affinity | nih.gov |

| Allosteric Effect | Induces reverse allostery, increasing DNA binding affinity | nih.govosti.govrcsb.org |

| Result | Stabilization of PARP-1 on DNA damage sites | nih.govdntb.gov.ua |

Mechanism of PARP-1 Inhibition

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Inhibition Kinetics

Benzamide adenine dinucleotide is recognized as a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. biolog.demedchemexpress.comnih.gov This inhibition leads to the depletion of guanine nucleotide pools, thereby affecting DNA and RNA synthesis. nih.gov

Humans have two isoforms of IMPDH, Type I and Type II, which share high sequence similarity but can differ in their expression levels. mdpi.com Benzamide adenine dinucleotide has been demonstrated to be a potent inhibitor of both human IMPDH isoforms. nih.govsmolecule.com Research has shown that BAD inhibits IMPDH Type I and Type II with a similar degree of potency. nih.gov Specific studies have reported IC50 values, which quantify the concentration of an inhibitor required to reduce the enzyme's activity by half, in the sub-micromolar range for both isoforms. nih.gov

Table 2: Comparative Inhibition of IMPDH Isoforms by Benzamide Adenine Dinucleotide (BAD)

| Isoform | IC50 Value | Source |

| IMPDH Type I | 0.78 µM | nih.gov |

| IMPDH Type II | 0.88 µM | nih.gov |

Consequences on Purine (B94841) Nucleotide Biosynthetic Pathways

Benzamide adenine dinucleotide is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a crucial rate-limiting enzyme in the de novo biosynthesis of purine nucleotides. nih.govnih.govgoogle.com The inhibition of IMPDH by BAD leads to the depletion of guanine nucleotides, such as GTP and dGTP, which are essential for DNA and RNA synthesis, as well as for signal transduction pathways. longdom.orgresearchgate.net This disruption of purine metabolism is a key mechanism behind the cytostatic and cytotoxic effects observed in cancer cells treated with its precursor, benzamide riboside. nih.govlongdom.org

The inhibitory potency of BAD against both type I and type II isoforms of human IMPDH is significant, with IC50 values in the sub-micromolar range, demonstrating its strong effect on this pathway. nih.gov

Table 1: Inhibition of IMPDH Isoforms by Benzamide Adenine Dinucleotide

| Enzyme Isoform | IC50 Value (µM) |

|---|---|

| IMPDH Type I | 0.78 nih.gov |

NAD Kinase Inhibition and its Biological Consequences

Benzamide adenine dinucleotide acts as a potent, competitive inhibitor of human NAD kinase (NADK). medchemexpress.commedchemexpress.comtargetmol.com NAD kinase is the only enzyme responsible for the de novo synthesis of NADP(H) from NAD(H), making it a critical regulator of the balance between the NAD(H) and NADP(H) pools. oup.com The inhibition of NADK by BAD leads to a significant reduction in the intracellular levels of both NADP+ and its reduced form, NADPH. nih.govtandfonline.com

The biological consequences of NADK inhibition are far-reaching. NADPH is a crucial coenzyme for a variety of biosynthetic enzymes and is essential for the cellular antioxidant defense system. nih.gov A decrease in NADPH levels can lead to increased oxidative stress and can destabilize enzymes that rely on it for their stability, such as dihydrofolate reductase. nih.govtandfonline.com

Table 2: Inhibitory Activity of Benzamide Adenine Dinucleotide against Human NAD Kinase

| Parameter | Value |

|---|

Dihydrofolate Reductase (DHFR) Modulation and Protein Downregulation

While not a direct inhibitor of dihydrofolate reductase (DHFR) itself, benzamide adenine dinucleotide indirectly leads to the downregulation of DHFR protein levels. nih.govtandfonline.com This effect is a direct consequence of NADK inhibition and the subsequent depletion of cellular NADPH. nih.govresearchgate.net DHFR, a key enzyme in folate metabolism and the synthesis of purines and thymidine, requires NADPH as a cofactor to maintain its stability. nih.govtandfonline.com

The reduction in NADPH levels caused by BAD leads to the destabilization and subsequent proteolysis of DHFR. nih.gov This downregulation of DHFR can enhance the cytotoxicity of other chemotherapeutic agents that directly target this enzyme, such as methotrexate. nih.govtandfonline.com

Interactions with NADases and Other NAD+-Dependent Enzymes

Benzamide adenine dinucleotide, being a stable, non-hydrolyzable analog of NAD+, is a valuable tool for studying NAD+-dependent enzymes, including NADases. nih.govsci-hub.se NADases, or NAD+ glycohydrolases, are enzymes that cleave the N-glycosidic bond of NAD+. nih.gov BAD can bind to the active site of these enzymes without being broken down, allowing for structural and functional studies. For example, it has been used to study the structure of NADases from fungi like Aspergillus fumigatus. nih.gov

Furthermore, BAD has been shown to interact with and inhibit other NAD+-dependent enzymes. For instance, it inhibits Poly(ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair and cell death signaling. nih.govsci-hub.se The ability of BAD to bind to the NAD+ site of PARP-1 without being consumed has been utilized to investigate the allosteric regulation of this enzyme. mdpi.com

Studies on Nucleotide Metabolism and Intracellular Transport Modulation

The primary mechanism by which benzamide adenine dinucleotide modulates nucleotide metabolism is through the potent inhibition of IMPDH, leading to a severe depletion of the guanylate pool. longdom.orgresearchgate.net This has profound effects on cellular processes that are highly dependent on GTP, including signal transduction mediated by G-proteins. longdom.org

Regarding intracellular transport, the precursor molecule, benzamide riboside (BR), is a nucleoside that can readily penetrate cell membranes. nih.gov However, its active metabolite, benzamide adenine dinucleotide (BAD), is a dinucleotide phosphate (B84403) and as such, does not cross cell membranes efficiently. nih.gov Therefore, the intracellular concentration and activity of BAD are dependent on the cellular uptake of BR and its subsequent enzymatic conversion by NMN adenylyltransferase (NMNAT). nih.govlongdom.org This intracellular trapping mechanism concentrates the active compound within the target cells.

Mechanistic Elucidation and Cellular Pathway Perturbations

Insights into DNA Damage Response and Repair Mechanisms

Benzamide (B126) adenine (B156593) dinucleotide has been instrumental in clarifying the mechanisms of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme central to the DNA damage response. nih.govnih.gov PARP-1 detects DNA strand breaks and initiates repair by synthesizing poly(ADP-ribose) (PAR) from its substrate, NAD+. nih.govfrontiersin.org

Research utilizing BAD, a non-hydrolyzable NAD+ analog, has revealed a sophisticated autoinhibitory mechanism of PARP-1. nih.govnih.govdntb.gov.ua In its inactive state, PARP-1's catalytic domain is partially blocked, preventing NAD+ from binding. nih.gov Upon detection of DNA damage, a series of allosteric changes occur within the PARP-1 structure, relieving this autoinhibition and allowing NAD+ to access the active site. nih.govosti.gov

Studies have shown that BAD binds to the catalytic domain of PARP-1, and this binding event has significant consequences for the enzyme's function. nih.gov The binding of BAD to the catalytic domain induces conformational changes that are transmitted to the distant DNA-binding domains, a phenomenon known as reverse allostery. nih.govnih.govnih.gov This results in an increased affinity of PARP-1 for damaged DNA, effectively stabilizing the enzyme at the site of the break. nih.govdntb.gov.ua This two-step mechanism, involving activation and then stabilization, provides a deeper understanding of how PARP-1 persists at DNA damage sites. nih.gov

Impact on Cellular Energy Metabolism and Bioenergetic Homeostasis

Benzamide adenine dinucleotide significantly perturbs cellular energy metabolism and bioenergetic homeostasis by targeting key enzymes involved in nucleotide and cofactor biosynthesis. sigmaaldrich.comnih.govbiolog.de BAD is the active metabolite of benzamide riboside and functions as a potent inhibitor of several enzymes that utilize NAD+ or related molecules as substrates. sigmaaldrich.comscience.gov

One of the primary targets of BAD is inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. sigmaaldrich.combiolog.demedchemexpress.com By inhibiting IMPDH, BAD disrupts the supply of essential building blocks for DNA and RNA synthesis. science.gov

Furthermore, BAD acts as a potent, competitive inhibitor of human NAD kinase. sigmaaldrich.combiolog.demedchemexpress.com NAD kinase is responsible for phosphorylating NAD+ to form NADP+, which is then reduced to NADPH. tandfonline.comnih.gov NADPH is a critical reducing agent in anabolic pathways and for antioxidant defense. nih.gov By inhibiting NAD kinase, BAD can lead to a reduction in cellular NADP and NADPH levels. nih.govtandfonline.com This depletion of NADPH can have significant consequences, as NADPH is essential for protecting cells from oxidative stress and is a cofactor for enzymes like dihydrofolate reductase (DHFR). nih.gov Indeed, the reduction in NADPH levels caused by BAD has been shown to destabilize DHFR, an enzyme crucial for folate metabolism and nucleotide biosynthesis. nih.govtandfonline.com

Modulation of Cellular Signaling Cascades and Gene Regulatory Networks

The influence of benzamide adenine dinucleotide extends to the intricate networks of cellular signaling and gene regulation. Its inhibitory actions on key enzymes ripple through various pathways, leading to significant alterations in cellular responses.

The inhibition of PARP-1 by BAD has direct implications for signaling. nih.govfrontiersin.org Beyond its role in DNA repair, PARP-1 is involved in transcriptional regulation and cell death signaling. nih.gov By modulating PARP-1 activity, BAD can indirectly influence the expression of genes involved in these processes.

Furthermore, the impact of BAD on NAD+ homeostasis affects the activity of sirtuins, a class of NAD+-dependent deacetylases. mdpi.comnih.gov Sirtuins play a crucial role in regulating gene expression, metabolism, and stress responses by deacetylating histone and non-histone proteins. mdpi.com A reduction in the availability of NAD+ can, therefore, alter sirtuin-mediated signaling pathways.

The inhibition of IMPDH and DHFR by BAD also has significant consequences for cellular signaling. nih.govmedchemexpress.com These enzymes are critical for the synthesis of nucleotides, which are not only the building blocks of nucleic acids but also act as signaling molecules themselves (e.g., GTP in G-protein coupled receptor signaling). By disrupting nucleotide biosynthesis, BAD can interfere with these signaling cascades and affect processes such as cell proliferation and differentiation. nih.gov Research has shown that through its metabolite BAD, benzamide riboside can inhibit cell growth by downregulating DHFR protein. nih.govtandfonline.com

Comparative Biochemical and Cellular Activities with Other Nucleoside Analogs

To better understand the specific actions of benzamide adenine dinucleotide, it is useful to compare its activities with those of other nucleoside analogs.

One such analog is carba-NAD+ , in which a carbon atom replaces the oxygen on the nicotinamide (B372718) ribose. nih.gov Unlike BAD, which primarily acts as a competitive inhibitor, carba-NAD+ was designed to alter the ribose conformation, potentially rendering the local geometry unsuitable for the chemical reaction catalyzed by PARP-1. nih.gov

Tiazofurin (B1684497) is another nucleoside analog that, like benzamide riboside, is converted intracellularly to its active metabolite, thiazole-4-carboxamide (B1297466) adenine dinucleotide (TAD). nih.govscience.gov Both BAD and TAD are potent inhibitors of IMPDH, highlighting a common mechanism of action for these NAD+ analogs. nih.govscience.gov Similarly, mycophenolic acid is an immunosuppressant that also targets IMPDH by binding at its nicotinamide subdomain. nih.gov

The parent compound of BAD, benzamide riboside , is a nucleoside that can readily penetrate cell membranes. nih.gov Once inside the cell, it is anabolized to BAD by NMN adenylyltransferase, the rate-limiting enzyme in NAD+ biosynthesis. nih.gov This intracellular conversion is a key feature that distinguishes it from BAD itself, which as a pyrophosphate, does not cross cell membranes as easily. nih.gov

The study of these and other NAD+ analogs, such as those with modifications at the C8 position of adenine or with a P-N bond in the pyrophosphate linkage, provides valuable structure-activity relationship insights. mdpi.com These comparative studies are crucial for the rational design of more specific and potent inhibitors of NAD+-dependent enzymes for therapeutic and research purposes. mdpi.comnih.gov

Data Tables

Table 1: Enzymes Inhibited by Benzamide Adenine Dinucleotide (BAD)

| Enzyme | Class | Cellular Function | Ki (Inhibition Constant) | References |

| Poly(ADP-ribose) polymerase-1 (PARP-1) | NAD+-dependent enzyme | DNA repair, transcription, cell death | Not specified | sigmaaldrich.comnih.gov |

| Inosine 5'-monophosphate dehydrogenase (IMPDH) | Dehydrogenase | De novo guanine nucleotide synthesis | Potent inhibitor | sigmaaldrich.combiolog.demedchemexpress.com |

| NAD Kinase (human) | Kinase | NADP+ synthesis | 90 µM | sigmaaldrich.combiolog.demedchemexpress.com |

| Dihydrofolate reductase (DHFR) | Reductase | Folate metabolism, nucleotide synthesis | Indirectly inhibited | nih.govtandfonline.com |

Table 2: Comparison of Benzamide Adenine Dinucleotide (BAD) with Other Nucleoside Analogs

| Compound | Precursor | Active Form | Primary Cellular Target(s) | Key Mechanistic Feature | References |

| Benzamide adenine dinucleotide (BAD) | Benzamide riboside | BAD | PARP-1, IMPDH, NAD Kinase | Non-hydrolyzable NAD+ analog, competitive inhibitor | nih.govnih.govmedchemexpress.com |

| Carba-NAD+ | N/A | Carba-NAD+ | PARP-1 | Alters ribose conformation | nih.gov |

| Tiazofurin | Tiazofurin | Thiazole-4-carboxamide adenine dinucleotide (TAD) | IMPDH | Inhibits de novo guanine nucleotide synthesis | nih.govscience.gov |

| Mycophenolic acid | N/A | Mycophenolic acid | IMPDH | Binds to the nicotinamide subdomain of IMPDH | nih.gov |

Advanced Structural Biology and Biophysical Characterization

X-ray Crystallography of Benzamide (B126) Adenine (B156593) Dinucleotide-Protein Complexes

X-ray crystallography has provided high-resolution snapshots of BAD bound to its target proteins, offering invaluable insights into the molecular recognition process. A notable example is the crystallization of BAD with the catalytic domain of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and other cellular processes. nih.govrcsb.org

The crystal structure of the PARP-1 catalytic domain with its helical subdomain deleted (CAT ΔHD) in complex with BAD reveals intricate details of its binding. nih.gov The asymmetric unit of the crystal contained four CAT ΔHD molecules, each with a bound BAD molecule in the active site. nih.gov Interestingly, BAD was observed to adopt two distinct conformations in three of the four protein molecules, with the primary difference being the rotation of the benzamide riboside phosphate (B84403). nih.gov The benzamide riboside and adenosine (B11128) moieties, however, maintained similar conformations and interactions across all bound BAD molecules. nih.gov

The binding of BAD to the full-length PARP-1 is dependent on the presence of DNA damage. nih.gov In the absence of DNA, the helical domain (HD) of PARP-1 sterically blocks the active site, preventing the larger BAD molecule from binding, an effect not seen with the smaller compound benzamide. nih.govbiorxiv.org Upon DNA damage detection, a conformational change in the HD is induced, exposing the active site and allowing for BAD binding. nih.govresearchgate.net This allosteric regulation highlights a sophisticated mechanism controlling PARP-1 activity. nih.gov Furthermore, the binding of BAD can, in turn, stabilize the activated state of PARP-1 on a DNA break, suggesting a form of reverse allostery that enhances the enzyme's persistence at sites of DNA damage. nih.gov

The crystal structure of the PARP-1 CATΔHD-BAD complex, determined at a resolution of 2.30 Å, provides a detailed view of the interactions within the NAD+ binding pocket. nih.govrcsb.org Key residues in the PARP-1 active site are responsible for positioning the BAD molecule. The benzamide moiety of BAD is positioned through π-π stacking interactions with tyrosine residues (Y896 and Y907). nih.govresearchgate.net Additionally, a conserved catalytic triad (B1167595) of histidine, tyrosine, and glutamic acid (H-Y-E) is crucial for the enzymatic activity of PARP-1 and is located in the active site where BAD binds. nih.govresearchgate.net Specifically, a histidine residue (H862) forms a hydrogen bond with the 2' hydroxyl group of the adenine-ribose, and a glutamic acid residue (E988) interacts with the 2'-hydroxyl of the nicotinamide (B372718) ribose, which is essential for orienting the natural substrate NAD+ for catalysis. nih.gov While BAD is non-hydrolyzable, its binding mimics that of NAD+, providing a clear picture of the substrate binding pocket. nih.gov

Biophysical Methodologies for Quantitative Binding Affinity and Dynamics

To complement the structural data, biophysical techniques are employed to quantify the binding affinity and thermodynamic properties of the BAD-protein interaction.

Differential Scanning Fluorimetry (DSF), also known as a protein thermal shift assay, is a technique used to measure the thermal stability of a protein. mosbri.euharvard.edu The binding of a ligand is expected to increase the melting temperature (TM) of the protein, indicating a stabilizing interaction. mosbri.eu In studies with the PARP-1 catalytic domain (CAT), BAD did not cause a significant change in the TM of the wild-type CAT, suggesting it does not bind to the autoinhibited state of the enzyme. nih.gov However, the smaller fragment, benzamide, did increase the TM of both the wild-type CAT and the CAT ΔHD mutant, confirming its ability to access the active site in both forms. nih.gov This supports the model of a selective steric block by the HD that prevents the binding of the larger BAD molecule in the absence of DNA damage. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). japtamers.co.ukcureffi.org ITC experiments have been instrumental in confirming the autoinhibitory mechanism of PARP-1. nih.gov Titration of BAD into the wild-type PARP-1 catalytic domain (CAT WT) showed no measurable heat exchange, confirming the lack of binding. nih.gov In contrast, a clear binding signal was observed when BAD was titrated into the CAT ΔHD mutant, which lacks the autoinhibitory helical domain. nih.gov

Furthermore, ITC studies with full-length PARP-1 demonstrated that BAD binding only occurs in the presence of a DNA strand break, with a measured dissociation constant (KD) of 1.8 μM. nih.gov This confirms that the DNA-damage-induced conformational change is a prerequisite for substrate binding. nih.gov The table below summarizes the thermodynamic parameters for the binding of benzamide and BAD to different constructs of PARP-1. nih.gov

| Protein | Ligand | KD (μM) | n | ΔH (kcal/mol) | TΔS (kcal/mol) |

|---|---|---|---|---|---|

| CAT WT | Benzamide | 29 ± 2 | 0.91 ± 0.01 | -10.0 ± 0.1 | -3.8 |

| CAT ΔHD | Benzamide | 25 ± 1 | 0.89 ± 0.01 | -10.4 ± 0.1 | -4.1 |

| Full-length PARP-1 + DNA | BAD | 1.8 ± 0.2 | 0.99 ± 0.01 | -1.2 ± 0.1 | 6.7 |

Computational Approaches to Binding Prediction and Molecular Docking

Computational methods, such as molecular docking and fragment-based prediction, serve as powerful tools to predict and analyze the binding of ligands like BAD to their protein targets. plos.orgnih.gov These approaches can provide insights into the binding mode and can be used to guide the design of new inhibitors. rjptonline.org

For instance, computational tools can predict the binding of fragments like benzamide to the active site of proteins. plos.orgnih.gov A method called FragFEATURE predicted benzamide as a likely binding fragment for the catalytic domain of Pseudomonas aeruginosa exotoxin A, which has an NAD+ binding site. plos.org This prediction is based on a knowledge base of observed protein-fragment interactions. plos.orgnih.gov

Molecular docking simulations can be used to model the interaction of BAD with its target proteins. researchgate.net For PARP-2, a close homolog of PARP-1, a model of the inactive conformation showed that the regulatory domain (RD) sterically hinders the binding of NAD+. researchgate.net In the active conformation, the RD moves, exposing the active site and allowing for substrate binding. researchgate.net A hypothetical binding pose of BAD in the presence of the PARP-1 HD subdomain can be generated by superposing crystal structures, further illustrating the steric clash that prevents binding in the autoinhibited state. biorxiv.org These computational models are consistent with the experimental data from X-ray crystallography and biophysical assays, providing a comprehensive understanding of the structural and dynamic aspects of BAD binding. nih.govbiorxiv.orgresearchgate.net

Analytical and Methodological Research Applications

Development of Quantitative Analytical Assays for Nucleotides and Analogs in Biological Matrices

Quantitative analysis of nucleotides like BAD in biological matrices such as cell extracts is essential for evaluating the effects of related pro-drugs like Benzamide (B126) Riboside (BR). longdom.org The accurate measurement of these cellular concentrations serves as a true indicator of a drug's in vivo effect. longdom.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleotides, including NAD+ and its analogs. nih.govresearchgate.net Reversed-phase HPLC, often using a C18 column, is a highly quantitative, reliable, and reproducible method for determining nucleotide levels in cells and tissues. nih.govresearchgate.net

A key challenge in analyzing nucleotides is their separation from a complex mixture of structurally similar molecules. Ion-pair reversed-phase HPLC has been successfully employed to separate as many as 15 different nucleotides, including pro-drug metabolites like BAD and Thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide (TAD), in a single injection. longdom.org This method allows for the simultaneous quantification of various nucleotides, which is critical for studying the metabolic impact of inhibitors. longdom.org For instance, following treatment with Benzamide Riboside, HPLC analysis can be used to measure the resulting changes in nucleotide pools within cancer cell lines. longdom.org

The conditions for HPLC analysis are optimized to achieve complete separation of the target molecules. Parameters such as the column type, mobile phase composition, pH, flow rate, and temperature are carefully controlled. tandfonline.comjst.go.jp For example, a system using an ODS (octadecyl silica) column with a sodium phosphate (B84403)/citrate buffer at a specific pH and temperature can effectively separate NAD+, NADH, NADP+, and NADPH within minutes. tandfonline.comjst.go.jp Detection is typically performed using a UV detector, as nucleotides like NAD+ absorb light at a characteristic wavelength of 261 nm. nih.gov

Table 1: Example HPLC Parameters for Nucleotide Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | SUPELCOSIL™ LC-18-T HPLC column (15 cm × 4.6 cm, 3 μm) | researchgate.net |

| Mobile Phase A | 0.05 M Phosphate Buffer | nih.gov |

| Mobile Phase B | 100% Methanol | nih.gov |

| Flow Rate | 1.0 mL/min | nih.govtandfonline.com |

| Detection | UV Absorbance at 261 nm | nih.gov |

| Sample Type | Cell and Tissue Extracts | nih.govresearchgate.net |

This table presents a generalized example of HPLC conditions. Specific applications may require further optimization.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and sensitive strategy for analyzing the NAD+ metabolome, which includes NAD+ itself, its precursors, and its analogs like BAD. nih.govvu.nlnih.gov This approach overcomes some of the specificity and sensitivity limitations of other methods. mdpi.comnih.gov LC-MS/MS is particularly valuable for identifying and quantifying a wide range of metabolites simultaneously in diverse biological samples, from cell cultures to human biofluids. nih.govvu.nlnih.gov

Hydrophilic interaction liquid chromatography (HILIC) is a commonly used separation technique in these workflows, as it is well-suited for the analysis of polar molecules like nucleotides. nih.govvu.nlmdpi.com A dual HILIC-Reversed Phase gradient has been used to separate 17 different metabolites within the NAD+ metabolome. scilit.com Following separation by chromatography, the metabolites are ionized and detected by the mass spectrometer, which provides high selectivity and allows for accurate quantification and structural elucidation. mdpi.com These "NADomics" workflows are crucial for identifying changes in metabolite levels associated with disease states or in response to therapeutic interventions. mdpi.comnih.gov

Utilization as Specific Biochemical Probes in Enzymatic Activity Assays

Benzamide adenine dinucleotide serves as a valuable biochemical probe due to its role as a potent inhibitor of specific enzymes. It is the bioactive metabolite of the pro-drug Benzamide Riboside and is known to be a strong inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). longdom.orgmedchemexpress.com The inhibition of IMPDH by BAD leads to a halt in the synthesis of guanine (B1146940) nucleotides like GTP, which can induce cell death in cancer cells. longdom.org

Furthermore, BAD is a competitive inhibitor of human NAD kinase, with a reported inhibitory constant (Ki) of 90 µM. medchemexpress.com Its structural similarity to NAD+ allows it to bind to the active sites of NAD+-dependent enzymes. Unlike NAD+, however, analogs like BAD can be designed to be non-hydrolyzable. For example, in BAD, a carbon atom replaces the nitrogen in the nicotinamide (B372718) ring, creating a benzamide moiety that is a poor leaving group, thus resisting cleavage by enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov This property makes BAD an excellent tool for studying the structure and function of NAD+-binding enzymes without being consumed by them. nih.gov

Application in Chemical Proteomics for Profiling the NAD Interactome and Other Ligand-Binding Proteins

Chemical proteomics utilizes specialized molecular probes to identify and profile protein-small molecule interactions across the entire proteome. sci-hub.se Given that the range of proteins that bind NAD+ and NADH (the NAD interactome) is likely broader than initially predicted, unbiased profiling strategies are highly valuable. sci-hub.se

Probes based on the structure of Benzamide adenine dinucleotide are central to this effort. Because BAD is a stable NAD+ analog that is not cleaved by NAD-consuming enzymes, it serves as an excellent scaffold for designing chemical proteomics probes. sci-hub.se Researchers have developed clickable, photoaffinity labeling (PAL) probes based on BAD. sci-hub.se These bifunctional probes contain:

A photoreactive group that, upon UV irradiation, covalently binds to nearby proteins.

A "clickable" handle (like an alkyne) that allows for the subsequent attachment of a reporter tag (e.g., biotin) for enrichment and identification. sci-hub.se

Using a BAD-based probe named 2-ad-BAD, researchers have successfully labeled known NAD+-consuming enzymes like PARP-1 and PARP-10 and have identified both known and previously unknown NAD-binding proteins within a cellular context. sci-hub.se This approach not only confirms expected interactions but also expands the known NAD interactome, providing new insights into cellular signaling and metabolism. sci-hub.se

Experimental Models for Investigating Biological Functions

In vitro cell culture models are indispensable for evaluating the biochemical and cellular effects of compounds like Benzamide Riboside and its active metabolite, BAD. longdom.org These models allow for controlled experiments to determine how a compound affects nucleotide metabolism, cell signaling, and cell viability. longdom.org

Logarithmically growing cancer cell lines are commonly used to study the effects of nucleotide inhibitors. For instance, studies have utilized human cell lines such as K562 (chronic myelogenous leukemia) and U251 (astroglioma) to investigate the metabolic consequences of treatment. longdom.orgscilit.commedchemexpress.com In these experiments, cells are incubated with the compound of interest (e.g., Benzamide Riboside) for a specific duration. longdom.org Afterward, the cells are harvested, and cellular extracts are prepared for analysis by methods like HPLC to quantify the changes in intracellular nucleotide pools, such as the depletion of GTP. longdom.org This allows researchers to directly link the biochemical action of BAD—the inhibition of IMPDH—to a specific cellular outcome. longdom.org

Non-Human In Vivo Models for Pathway Analysis and Efficacy Studies

The in vivo investigation of Benzamide Adenine Dinucleotide (BAD), a potent inhibitor of enzymes such as inosine 5'-monophosphate dehydrogenase (IMPDH) and NAD kinase, has been largely conducted through the administration of its metabolic precursor, Benzamide Riboside (BR). nih.govtandfonline.com This is primarily because BR, as a nucleoside, can more readily cross cell membranes, after which it is intracellularly converted to the active metabolite, BAD. nih.gov Consequently, most in vivo data on the pathway analysis and efficacy of BAD are derived from studies utilizing BR in various non-human models.

Initial preclinical studies with Benzamide Riboside demonstrated promising anti-neoplastic activity. In a murine model of L1210 leukemia, administration of BR led to an increased survival rate, showcasing its potential as an anti-cancer agent. nih.govresearchgate.net Further efficacy was observed in a rabbit model of VX2 liver cancer, where infusion of BR via the hepatic artery induced apoptosis in the tumor cells. researchgate.net

A notable application of BR has been in the study of hepatocellular carcinoma (HCC). In a rat model where HCC was induced, treatment with BR was monitored using diffusion-weighted magnetic resonance imaging (DWI). iiarjournals.org The study identified two distinct groups based on their response to the treatment: a responsive group where tumor growth was arrested, and a non-responsive group. iiarjournals.org Interestingly, the baseline water apparent diffusion coefficient (ADC) was higher in the tumors of the responsive group, suggesting that DWI could potentially be used to predict the therapeutic response to BR. iiarjournals.org The exact mechanism of this antitumor activity is still under investigation but is thought to involve the depletion of guanosine (B1672433) triphosphate (GTP) and the inhibition of malate (B86768) dehydrogenase by BAD. iiarjournals.org

Beyond cancer, the broader family of benzamides has been explored for neuroprotective effects. In a mouse model of global cerebral ischemia, treatment with benzamide, a related compound, demonstrated a significant reduction in delayed neuronal death in the hippocampus and an improvement in memory impairment. researchgate.net This suggests a potential therapeutic avenue for conditions involving neuronal damage, although this study did not directly use Benzamide Adenine Dinucleotide.

The zebrafish (Danio rerio) has emerged as a valuable model for studying NAD+ metabolism and the effects of its disruption. biorxiv.orgnih.govresearchgate.net Researchers have developed zebrafish models to investigate congenital disorders arising from NAD+ deficiency, which share phenotypic similarities with conditions like VACTERL association in humans. biorxiv.orgnih.gov These models allow for real-time observation of developmental anomalies and can be used to assess the impact of compounds that modulate NAD+ pathways. nih.govnih.gov In a specific application relevant to Benzamide Adenine Dinucleotide, a rationally designed benzamide adenine dinucleoside analogue was shown to be effective in a zebrafish model of Pseudomonas aeruginosa infection. nih.gov This highlights the utility of the zebrafish model for efficacy studies of BAD analogues as potential antimicrobial agents.

While the in vivo efficacy of Benzamide Riboside has been demonstrated, it is important to note that toxicity has also been observed. Studies in mice have reported skeletal muscle necrosis following BR treatment, which has been a consideration in its further development. nih.govaacrjournals.org

The table below summarizes key findings from in vivo studies involving Benzamide Riboside and related compounds, which provide insights into the pathway and efficacy of its active metabolite, Benzamide Adenine Dinucleotide.

| Model Organism | Compound Administered | Disease/Condition Model | Key Findings | Reference |

| Mouse | Benzamide Riboside (BR) | L1210 Leukemia | Prolonged survival of the animals. | nih.govresearchgate.net |

| Rabbit | Benzamide Riboside (BR) | VX2 Liver Cancer | Induced apoptosis in tumor cells when administered via hepatic artery. | researchgate.net |

| Rat | Benzamide Riboside (BR) | Hepatocellular Carcinoma (HCC) | Arrested tumor growth in responsive subjects; baseline tumor water ADC may predict response. | iiarjournals.org |

| Mouse | Benzamide | Global Cerebral Ischemia | Reduced delayed neuronal death and improved memory impairment. | researchgate.net |

| Zebrafish | Benzamide Adenine Dinucleoside Analogue | Pseudomonas aeruginosa Infection | Reduced bacterial infection, demonstrating in vivo efficacy. | nih.gov |

These non-human in vivo models have been instrumental in elucidating the therapeutic potential and the metabolic pathways associated with Benzamide Adenine Dinucleotide, primarily through the study of its precursor, Benzamide Riboside. The findings from these studies have laid the groundwork for understanding its efficacy in various pathological conditions, from cancer to infectious diseases, while also highlighting potential toxicities that need to be considered.

Future Directions and Emerging Research Paradigms

Discovery of Novel Enzyme Targets and Uncharted Binding Partners

While Benzamide (B126) Adenine (B156593) Dinucleotide is well-characterized as an inhibitor of enzymes like poly(ADP-ribose) polymerase-1 (PARP-1) and inosine (B1671953) monophosphate dehydrogenase (IMPDH), the full spectrum of its biological interactome remains largely unexplored. nih.govnih.gov The future in this area lies in the systematic discovery of novel enzyme targets and previously unknown binding partners. Given that BAD mimics the ubiquitous NAD+ cofactor, it holds the potential to interact with a wide array of NAD+-dependent enzymes.

An emerging and powerful strategy for unbiased target identification is chemical proteomics. This approach utilizes modified versions of BAD to serve as probes for capturing interacting proteins from complex biological samples. For instance, a clickable photoaffinity labeling (PAL) probe based on the BAD scaffold has been developed. nih.gov These probes incorporate a photoreactive group and a tag (like an alkyne) for enrichment. When introduced to cell lysates or living cells and exposed to UV light, the probe covalently crosslinks to nearby proteins, including transient or low-affinity binders. The tagged proteins can then be isolated and identified using mass spectrometry, revealing a snapshot of the BAD interactome. nih.gov This methodology is expected to uncover novel NAD+/NADH-binding proteins and previously unappreciated off-target effects, providing a more comprehensive understanding of BAD's cellular impact and suggesting new therapeutic applications. nih.gov

Advanced Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Selectivity

Future research will heavily focus on refining the structure of Benzamide Adenine Dinucleotide to create analogs with superior potency and, crucially, enhanced selectivity for specific enzyme targets. The development of isoform-specific inhibitors is a significant challenge, particularly within large enzyme families like the PARPs, where off-target inhibition can lead to unwanted cellular consequences.

Advanced structure-activity relationship (SAR) studies will be guided by high-resolution crystal structures of BAD in complex with its targets, such as PARP-1. nih.gov These structural insights provide a clear roadmap for rational drug design. Key areas for modification on the BAD scaffold include:

The Adenine Moiety : For ADP-ribosyltransferases like PARPs, modifications at the N6 and C2 positions of the adenine ring are known to be influential.

The Ribose Moieties : Alterations to the sugar rings can affect binding affinity and enzymatic processing. For example, a synthetic NAD+ analog featuring an azido (B1232118) substitution at the 3'-position of the adenosine (B11128) ribose was found to act as a substrate with high activity and specificity for human PARP1. rsc.org This highlights how subtle sugar modifications can dramatically improve isoform specificity.

The Benzamide Group : Modifications to this nicotinamide-mimicking ring can fine-tune interactions within the active site.

The Pyrophosphate Bridge : While less commonly modified, alterations to the phosphate (B84403) backbone could influence conformational dynamics and binding kinetics.

By systematically synthesizing and testing new analogs with modifications at these key positions, researchers aim to develop next-generation probes and therapeutic candidates with precisely tailored activity profiles, minimizing off-target effects and maximizing desired biological outcomes.

Integration with Systems Biology and Omics Approaches for Holistic Pathway Analysis

To fully comprehend the biological consequences of inhibiting a target with Benzamide Adenine Dinucleotide, it is essential to move beyond single-protein studies and embrace a systems-level perspective. The integration of BAD research with systems biology and multi-omics technologies (genomics, proteomics, metabolomics) will provide a holistic understanding of its impact on cellular networks.

Proteomics: As mentioned, chemical proteomics can identify the direct binding partners of BAD. nih.gov Additionally, quantitative proteomics can be used to measure global changes in protein expression and post-translational modifications (such as phosphorylation) following treatment with BAD. This can reveal downstream signaling events and adaptive responses triggered by the inhibition of a primary target. oup.com

Metabolomics: A particularly promising area is "NADomics," the comprehensive analysis of NAD+ and its related metabolites using liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net Since BAD targets NAD+-dependent enzymes, its application is expected to cause significant shifts in the NADome. Studies have shown that PARP activation in response to DNA damage leads to rapid NAD+ consumption, triggering a metabolic shift from glycolysis towards oxidative phosphorylation. biorxiv.orgbiorxiv.org By using BAD to block this consumption, researchers can use metabolomics to dissect the intricate link between DNA repair signaling and cellular energy metabolism. Furthermore, omics approaches have revealed that resistance to PARP inhibitors can arise from the upregulation of NAD+ synthesis enzymes like NMNAT1, highlighting the metabolic plasticity of cancer cells. elsevierpure.com

These systems-level datasets, when integrated, will allow for the construction of detailed network models, providing unprecedented insight into the on- and off-target effects of BAD and enabling the prediction of synergistic drug combinations and mechanisms of resistance.

Innovations in Biocatalytic Production for Scalability and Sustainability

While traditional chemical synthesis routes for Benzamide Adenine Dinucleotide and other nucleotide analogs have been established, they often involve multiple complex steps, harsh reagents, and the need for challenging purification procedures. nih.govnih.gov The future of BAD production is trending towards more sustainable and scalable methods, with biocatalysis and chemoenzymatic synthesis emerging as powerful alternatives.

Enzymes offer remarkable specificity and efficiency, operating under mild, environmentally friendly conditions. nih.gov Researchers are harnessing the power of enzymes in multi-step, one-pot cascade reactions to build complex molecules like BAD from simpler precursors. Key enzymatic approaches include:

Enzyme Cascades: Utilizing a sequence of enzymes, such as kinases and pyrophosphorylases, to sequentially build the desired molecule. For instance, engineered adenylate and guanylate kinases can be used to generate modified nucleotide triphosphates, which are then coupled by enzymes like cyclic guanosine-adenosine synthase (cGAS). acs.org

Promiscuous Enzymes: Some enzymes can accept non-native substrates. The ADP-ribosyltransferase activity of the pertussis toxin subunit PtxS1 has been utilized in a biocatalytic process to produce non-hydrolyzable NAD+ analogs, including a "benzamide amino adenine dinucleotide". researchgate.net

Chemoenzymatic Synthesis: This hybrid approach combines the flexibility of chemical synthesis for creating modified building blocks with the stereoselectivity and efficiency of enzymatic reactions for the final coupling steps. acs.orgresearchgate.net This strategy allows for the creation of novel analogs that would be difficult to produce by either method alone.

These biocatalytic methods are not only more aligned with the principles of green chemistry but also offer the potential for more cost-effective and large-scale production, which is essential for the broader application of BAD in research and potentially in clinical settings. acs.orgnih.govresearchgate.net

Application as a Chemical Genetics Tool and in the Development of Research Probes

A significant future direction for Benzamide Adenine Dinucleotide lies in its continued and expanded use as a tool for chemical genetics. In chemical genetics, small molecules are used to rapidly and reversibly perturb protein function, complementing traditional genetic techniques like gene knockout. BAD is exceptionally well-suited for this role due to its nature as a stable, non-hydrolyzable NAD+ analog. nih.gov It allows researchers to inhibit NAD+-dependent enzymes with high temporal control, observing the immediate cellular consequences of blocking a specific enzymatic activity.

The development of next-generation research probes based on the BAD scaffold is a key emerging paradigm. As previously noted, the creation of clickable, photoaffinity versions of BAD enables its use in chemical proteomics to map its interactome. nih.gov This transforms BAD from a simple inhibitor into a discovery tool for identifying new NAD-binding proteins and exploring their roles in cellular pathways.

Future innovations may include the development of:

Fluorescently Labeled BAD Analogs: For visualizing the subcellular localization of target enzymes in real-time using advanced microscopy techniques.

Biotinylated BAD Probes: For affinity-purification studies to isolate and identify binding partners and larger protein complexes.

Isoform-Selective Probes: Leveraging advanced SAR to create probes that can distinguish between closely related enzymes (e.g., different PARP family members), allowing for more precise dissection of their individual functions.

By serving as a versatile and modifiable scaffold, Benzamide Adenine Dinucleotide will continue to be an invaluable tool for probing the complex biology of NAD+ signaling and metabolism.

Q & A

Basic Research Questions

Q. How can researchers distinguish β-benzamide adenine dinucleotide (BAD) from structurally similar adenine nucleotides in experimental settings?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection at 260 nm for nucleotide-specific absorbance. Confirm structural differences via nuclear magnetic resonance (NMR) spectroscopy, focusing on the benzamide moiety’s unique chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) . Mass spectrometry (MS) can further validate molecular weight (706.40 g/mol for BAD sodium salt) .

Q. What experimental protocols are recommended for synthesizing BAD with high purity?

- Methodology : Employ solid-phase synthesis using adenosine monophosphate (AMP) as a precursor, followed by benzamide conjugation via carbodiimide crosslinkers. Purify the product using ion-exchange chromatography to remove unreacted substrates. Validate purity via thin-layer chromatography (TLC) and HPLC (>95% purity threshold) .

Q. How does the benzamide group in BAD influence its stability under physiological conditions?

- Methodology : Conduct accelerated stability studies by incubating BAD in buffered solutions (pH 7.4) at 37°C. Monitor degradation via UV spectroscopy and LC-MS. The benzamide group increases resistance to enzymatic hydrolysis compared to nicotinamide-based analogs but may undergo slow cleavage under alkaline conditions .

Advanced Research Questions

Q. What structural features of BAD are critical for its interaction with mitochondrial adenine nucleotide translocators (ANTs)?

- Methodology : Use conformationally restricted analogs (e.g., 8-bromo-ATP as a comparator) to probe ANT binding. Radiolabel BAD with α-³²P and perform competitive binding assays with isolated rat liver mitochondria. Results indicate that the heterocycle-ribose conformation (e.g., C8-substitution) dictates binding specificity. BAD’s benzamide group may sterically hinder interactions with ANT’s hydrophobic substrate pocket .

Q. How can researchers resolve contradictions in data when BAD exhibits variable effects on mitochondrial ATP/ADP exchange?

- Methodology : Standardize experimental conditions (e.g., temperature, Mg²⁺ concentration) to minimize variability. Use dual-labeling techniques (³H-ADP and γ-³²P-ATP) to track transport kinetics. If discrepancies persist, consider tissue-specific ANT isoforms or batch-dependent BAD purity. Cross-validate findings with knockout ANT models .

Q. What strategies optimize BAD’s use in studying chromatin fragmentation during apoptosis?

- Methodology : Co-administer BAD with caspase inhibitors to isolate PARP-1-mediated DNA repair pathways. Quantify chromatin fragmentation via comet assays or TUNEL staining. Note that BAD’s NAD⁺-mimetic structure may compete with endogenous NAD⁺, requiring dose-response calibration to avoid off-target effects .

Q. How does BAD’s conformation impact its utility as a probe for nucleotide-binding proteins?

- Methodology : Compare BAD’s binding affinity with NAD⁺/ATP using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular dynamics simulations can model interactions with targets like sirtuins or kinases. The rigid benzamide group may reduce conformational flexibility, limiting binding to proteins requiring open nucleotide conformations .

Methodological Considerations

- Data Validation : Cross-reference findings with structurally defined analogs (e.g., 8,3′-anhydro-ATP) to confirm BAD-specific effects .

- Contradiction Management : Use orthogonal assays (e.g., fluorescent ATP analogs for transport studies) to verify BAD’s role in mitochondrial processes .

- Ethical Reporting : Adhere to IUPAC nomenclature and cite primary literature (e.g., Boos et al., 1978) for conformational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products